molecular formula C9H9BrF2O2 B3313896 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene CAS No. 947534-38-5

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Cat. No.: B3313896
CAS No.: 947534-38-5
M. Wt: 267.07 g/mol
InChI Key: DFDPUUILKYVKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C9H9BrF2O2 . It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the methoxyethoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

Major Products:

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxyethoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
  • 5-Bromo-1,2,3-trifluorobenzene
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene

Comparison:

  • 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a methoxyethoxy group, which imparts distinct reactivity and properties compared to other similar compounds.
  • The presence of the methoxyethoxy group enhances its solubility and potential for hydrogen bonding, making it more versatile in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDPUUILKYVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669653
Record name 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-38-5
Record name 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Reactant of Route 5
Reactant of Route 5
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.